2,2'-Dichloro-3,3'-bipyridine
Overview
Description
2,2’-Dichloro-3,3’-bipyridine: is a chemical compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2 and 2’ positions of the bipyridine structure makes this compound unique. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 2-chloropyridine in the presence of a catalyst such as nickel chloride (NiCl₂) or palladium acetate (Pd(OAc)₂). The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of 2,2’-Dichloro-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, making it useful in electrochemical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are typical.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
2,2’-Dichloro-3,3’-bipyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Electrochemical Applications: Its redox properties make it suitable for use in redox flow batteries and other electrochemical devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The bipyridine core can also undergo redox reactions, making it an effective mediator in electrochemical processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chlorine substituents, making it less reactive in substitution reactions but still useful as a ligand in coordination chemistry.
4,4’-Bipyridine: Has a different substitution pattern, leading to distinct coordination properties and applications.
2,2’-Bipyrimidine: Contains nitrogen atoms in place of some carbon atoms, offering different electronic properties and coordination behavior.
Uniqueness: 2,2’-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
2-chloro-3-(2-chloropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBXWMUKMWBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536699 | |
Record name | 2,2'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97033-27-7 | |
Record name | 2,2'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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